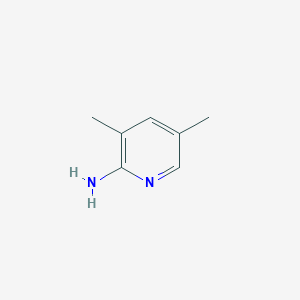

3,5-Dimethylpyridin-2-amine

Description

Properties

IUPAC Name |

3,5-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDDLJBGRZJASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194802 | |

| Record name | 3,5-Dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41995-30-6 | |

| Record name | 3,5-Dimethyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41995-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylpyridin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041995306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylpyridin-2-amine, a substituted pyridine derivative, serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its structural features, including the nucleophilic amino group and the modifiable pyridine ring, make it a valuable intermediate in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, representative synthetic and analytical methodologies, and its role in the context of medicinal chemistry, particularly as a scaffold for kinase inhibitors.

Chemical Identity and Structure

The nomenclature and structural details of this compound are fundamental for its accurate identification and utilization in chemical synthesis.

IUPAC Name: this compound[1]

Synonyms: 2-Amino-3,5-dimethylpyridine, 3,5-Lutidin-2-amine

Chemical Structure:

Molecular Formula: C₇H₁₀N₂[2]

CAS Number: 41995-30-6[2]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. These parameters are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Weight | 122.17 g/mol | --INVALID-LINK-- |

| XLogP3-AA | 1.3 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

| Rotatable Bond Count | 0 | --INVALID-LINK-- |

| Exact Mass | 122.084398 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 122.084398 g/mol | --INVALID-LINK-- |

| Topological Polar Surface Area | 38.9 Ų | --INVALID-LINK-- |

| Heavy Atom Count | 9 | --INVALID-LINK-- |

| Complexity | 99.9 | --INVALID-LINK-- |

Experimental Protocols

Representative Synthesis Protocol: Chichibabin Amination

The synthesis of this compound can be achieved through various methods, with the Chichibabin reaction being a classical and effective approach for the amination of pyridines. The following is a representative protocol adapted from the synthesis of similar aminopyridines.

Reaction:

3,5-Dimethylpyridine + Sodium Amide → this compound

Materials:

-

3,5-Dimethylpyridine (3,5-Lutidine)

-

Sodium amide (NaNH₂)

-

Inert solvent (e.g., Toluene or Xylene)

-

Ammonium chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium amide in an inert solvent.

-

Heat the suspension to reflux with vigorous stirring under a nitrogen atmosphere.

-

Slowly add 3,5-Dimethylpyridine to the refluxing suspension over a period of 1-2 hours.

-

Continue refluxing for an additional 4-6 hours, monitoring the reaction progress by TLC or GC. The reaction mixture will typically turn reddish-brown.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water, followed by a saturated solution of ammonium chloride to neutralize any unreacted sodium amide.

-

Separate the organic layer and extract the aqueous layer with an appropriate organic solvent.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to yield pure this compound.

Representative Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and identity of synthesized this compound can be assessed using High-Performance Liquid Chromatography (HPLC). The following is a general method that can be optimized for specific instrumentation and requirements.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (as a mobile phase modifier)

-

This compound standard for reference

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid modifier (e.g., 0.1% formic acid) to improve peak shape. The exact ratio may need to be optimized.

-

Standard Solution Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase.

-

Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase to a similar concentration as the standard solution.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 25 °C

-

Detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. The retention time of the peak in the sample chromatogram should match that of the standard. The purity of the sample can be estimated by the relative area of the main peak.

Role in Kinase Inhibitor Synthesis and Signaling Pathway Inhibition

This compound is a valuable scaffold in the design and synthesis of kinase inhibitors.[3][4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 2-aminopyridine moiety can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a common strategy in the design of competitive inhibitors.

The following diagram illustrates the logical workflow from the precursor, this compound, to a generic kinase inhibitor and its subsequent effect on a signaling pathway.

This diagram illustrates that this compound serves as a key precursor in the synthesis of kinase inhibitors through reactions like palladium-catalyzed cross-coupling. The resulting inhibitor then binds to the target kinase, preventing the phosphorylation of its substrate. This inhibition disrupts the downstream signaling cascade, ultimately leading to the modulation of a cellular response, such as the inhibition of cell proliferation in the case of cancer. The versatility of the 2-aminopyridine scaffold allows for the generation of diverse libraries of compounds to target a wide range of kinases.

References

- 1. 3,5-Dimethyl-2-pyridinamine hydrochloride | C7H11ClN2 | CID 75531064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 41995-30-6|this compound|BLD Pharm [bldpharm.com]

- 3. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dimethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylpyridin-2-amine, also known as 2-Amino-3,5-dimethylpyridine, is a substituted pyridine derivative recognized for its role as a versatile building block in organic synthesis.[1] Its unique structure, featuring a pyridine ring with two methyl groups and an amino group at the C2 position, makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its core physicochemical properties, outlines detailed experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Amino-3,5-dimethylpyridine, 3,5-Lutidin-2-amine | [2] |

| CAS Number | 41995-30-6 | [2][3][4] |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| Appearance | White or pale yellow solid | [1] |

| Purity | ≥98% | [5] |

| Melting Point | Data not readily available in cited literature. | N/A |

| Boiling Point | Data not readily available in cited literature. | N/A |

| pKa (of conjugate acid) | Data not readily available in cited literature. | N/A |

| Solubility | Data not readily available in cited literature. | N/A |

Note on Physical Properties: While specific experimental values for melting point, boiling point, pKa, and solubility are not consistently reported in publicly available literature, general principles can be applied. As a substituted aminopyridine, it is expected to be a crystalline solid with a melting point higher than its non-aminated precursor, 3,5-lutidine. Its basicity (pKa) will be influenced by both the pyridine ring nitrogen and the exocyclic amino group.[6] Small amines are typically soluble in water and various organic solvents, though solubility decreases as the molecule's hydrocarbon character increases.[7]

Synthesis Workflow: Chichibabin Reaction

This compound is efficiently synthesized from its precursor, 3,5-Lutidine (3,5-dimethylpyridine), via the Chichibabin amination reaction. This classic reaction in heterocyclic chemistry involves the direct amination of the pyridine ring using sodium amide (NaNH₂) in an inert solvent.[8][9]

Experimental Protocols

The determination of key physicochemical properties requires standardized experimental procedures. Below are detailed methodologies for assessing melting point, pKa, and solubility.

Melting Point Determination (Capillary Method)

This protocol determines the temperature range over which the solid compound transitions to a liquid. A narrow melting range (typically < 2°C) is indicative of high purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely crushed into a powder using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is sufficient.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus next to a calibrated thermometer.

-

Approximate Determination: A rapid heating rate (10-20°C per minute) is used to quickly find the approximate melting temperature. The apparatus is then allowed to cool.

-

Accurate Determination: A second sample is prepared. The apparatus is heated rapidly to about 20°C below the approximate melting point found in the previous step.

-

Measurement: The heating rate is then slowed to 1-2°C per minute. The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ – T₂.

pKa Determination (Potentiometric Titration)

This method determines the acidity constant of the conjugate acid of the amine by monitoring pH changes during neutralization with a strong base.

Apparatus:

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Burette (25 or 50 mL)

-

Beaker (100 mL)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water in a beaker. A magnetic stir bar is added.

-

Acidification: A stoichiometric excess of standardized HCl is added to the solution to fully protonate the amine.

-

Titration Setup: The beaker is placed on a magnetic stirrer, and the pH electrode is immersed in the solution, ensuring the stir bar does not strike it. The burette is filled with the standardized NaOH solution.

-

Titration: The solution is stirred gently. The NaOH titrant is added in small, precise increments (e.g., 0.1-0.2 mL). After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

-

pKa Calculation: The equivalence point is identified from the steepest part of the curve. The volume of NaOH at the half-equivalence point (the point halfway to the equivalence point) is determined. The pH at this half-equivalence point is equal to the pKa of the conjugate acid of this compound.

Solubility Determination (Gravimetric Method)

This protocol provides a quantitative measure of the compound's solubility in a specific solvent at a given temperature.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

Filtration system (e.g., syringe filter, 0.45 µm)

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume or mass of the desired solvent (e.g., water, ethanol, acetone).

-

Equilibration: The vial is sealed and placed in a temperature-controlled shaker or water bath (e.g., at 25°C). The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The vial is removed and allowed to stand, or it is centrifuged to settle the undissolved solid.

-

Sample Extraction: A precise volume of the clear supernatant is carefully removed using a micropipette and passed through a syringe filter to remove any remaining particulates.

-

Solvent Evaporation: The filtered solution is transferred to a pre-weighed vial. The solvent is then carefully evaporated under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.

-

Calculation: The mass of the dissolved solid is determined by subtracting the initial mass of the vial from the final mass. The solubility is then calculated and expressed in units such as g/L or mg/mL.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound-India Fine Chemicals [indiafinechemicals.com]

- 3. 41995-30-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 5. calpaclab.com [calpaclab.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. scientificupdate.com [scientificupdate.com]

- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]

3,5-Dimethylpyridin-2-amine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethylpyridin-2-amine, a pyridine derivative with applications in pharmaceutical and agrochemical research. This document details its chemical properties, synthesis, safety and handling protocols, and its role as a building block in the development of bioactive compounds.

Core Chemical and Physical Properties

This compound, also known as 2-amino-3,5-lutidine, is a solid, colorless to pale yellow organic compound. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 41995-30-6 |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

Synthesis and Experimental Protocols

A documented synthesis for a related compound, ¹⁵N-labelled 3,5-dimethylpyridine, involves a two-step process starting from methacrolein and 1-ethoxypropene to form a dihydropyran intermediate, which is then reacted with ¹⁵NH₄Cl to yield the final product. This suggests that a similar pathway using a standard ammonia source could be a viable method for producing the unlabeled compound.

General Experimental Protocol for Aminopyridine Synthesis (Adapted):

A reaction vessel is charged with a suitable solvent and a 3,5-dimethylpyridine precursor, such as a halogenated or otherwise activated derivative. An amino group source, such as ammonia or a protected amine, is introduced, often in the presence of a catalyst. The reaction mixture is heated under reflux for a specified period. Upon completion, the mixture is cooled, and the product is isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its structural features, including the amino group and the pyridine ring, make it a valuable scaffold in medicinal chemistry and agrochemical development.

Pharmaceutical Applications

This compound and its derivatives are utilized as key building blocks in the synthesis of various pharmaceutical agents. Notably, derivatives of dimethylpyridine have been investigated as activators of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. The activation of AMPK is a therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as for certain cancers.

Agrochemical Applications

In the field of agrochemicals, this compound is used in the development of novel herbicides and fungicides. The pyridine moiety is a common feature in many agrochemical products, contributing to their biological activity and stability.

Signaling Pathway Involvement

As previously mentioned, derivatives of 3,5-dimethylpyridine have been identified as activators of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK acts as a cellular energy sensor, being activated by an increase in the AMP/ATP ratio. Once activated, AMPK initiates a cascade of events aimed at restoring cellular energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. The diagram below illustrates a simplified representation of the AMPK signaling pathway and the potential point of intervention for activators derived from this compound.

Caption: Simplified AMPK signaling pathway.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

| Hazard Statement | Precautionary Statement |

| Harmful if swallowed. | Wash hands thoroughly after handling. |

| Causes skin irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |

| Causes serious eye irritation. | If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Solubility of 3,5-Dimethylpyridin-2-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dimethylpyridin-2-amine. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this document outlines the expected solubility behavior based on its chemical structure and provides detailed experimental protocols for its determination. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in various experimental and developmental settings.

Core Concepts: Predicting Solubility

This compound is a substituted pyridine derivative. Its solubility is governed by the interplay of its structural features: the aromatic pyridine ring, the basic amino group, and the nonpolar methyl groups.

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its solubility in protic solvents.

-

Amino Group: The primary amino group is capable of both donating and accepting hydrogen bonds, which generally enhances solubility in polar and protic solvents.

-

Dimethyl Groups: The two methyl groups are nonpolar and contribute to the molecule's lipophilicity, suggesting better solubility in nonpolar organic solvents.

Based on these features, this compound is expected to exhibit some degree of solubility in a range of organic solvents, with the extent of solubility depending on the specific solvent's polarity and hydrogen bonding capabilities.

Quantitative Solubility Data

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100g solvent) |

| e.g., Acetone | C₃H₆O | 5.1 | 25 | Data to be determined |

| e.g., Ethanol | C₂H₅OH | 5.2 | 25 | Data to be determined |

| e.g., Toluene | C₇H₈ | 2.4 | 25 | Data to be determined |

| e.g., Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data to be determined |

| e.g., Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data to be determined |

| e.g., Hexane | C₆H₁₄ | 0.1 | 25 | Data to be determined |

| e.g., Methanol | CH₃OH | 5.1 | 25 | Data to be determined |

| e.g., N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 25 | Data to be determined |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established experimental protocols can be employed.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Methodology:

-

Saturation: An excess amount of this compound is added to a known mass of the selected organic solvent in a sealed vessel.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Evaporation: A known mass of the clear, saturated supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Quantification: The mass of the container with the dried solute is measured. The solubility is then calculated as the mass of the dissolved solute per mass of the solvent.

UV-Vis Spectroscopic Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is particularly useful for determining the solubility of sparingly soluble compounds.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound with known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (absorbance vs. concentration).

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation and Analysis: A known volume of the clear, filtered saturated solution is carefully withdrawn and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The absorbance of the diluted solution is then measured at λmax.

-

Concentration Determination: The concentration of the diluted solution is determined using the calibration curve. The concentration of the original saturated solution is then calculated by applying the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide serves as a foundational resource for researchers working with this compound. While readily available quantitative solubility data is limited, the provided theoretical background and detailed experimental protocols empower scientific professionals to determine the solubility of this compound in various organic solvents accurately. The generation of such data will be invaluable for the broader scientific community, aiding in the design of synthetic routes, formulation development, and other research applications.

synthesis and discovery of pyridine derivatives

An In-depth Technical Guide on the Synthesis and Discovery of Pyridine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyridine ring is a fundamental heterocyclic scaffold that holds a privileged position in medicinal chemistry and drug discovery.[1] Structurally, it is an aromatic six-membered ring resembling benzene but with one methine group replaced by a nitrogen atom.[2][3] This substitution imparts unique physicochemical properties, including poor basicity and an ability to improve the water solubility of molecules, making the pyridine skeleton a significant unit in a vast number of pharmaceuticals.[1]

First isolated in 1846, the pyridine scaffold is now found in over 7,000 drug candidates and is a core component of numerous FDA-approved drugs, natural products, vitamins, and coenzymes.[4][5] Between 2014 and 2023 alone, 54 new drugs containing a pyridine ring were approved by the US FDA, with the largest number being anticancer agents.[4][6] The versatility of the pyridine ring, its capacity for chemical modification, and its ability to act as a bioisostere for other functional groups continue to make it a focal point of modern drug discovery.[4][7]

This technical guide provides a comprehensive overview of the . It covers key synthetic strategies, applications in drug development with a focus on kinase inhibition, and detailed experimental protocols relevant to researchers in the field.

Section 1: The Pyridine Scaffold in Drug Discovery

The prevalence of the pyridine moiety in pharmaceuticals stems from its ability to favorably influence a molecule's pharmacological profile. The nitrogen atom can act as a hydrogen bond acceptor and provides a handle to modulate properties like solubility, bioavailability, and metabolic stability.[8][9]

A Privileged Pharmacophore

Pyridine derivatives have demonstrated a wide spectrum of biological activities, leading to their use as:

-

Anticancer Agents: Imatinib (kinase inhibitor), Abiraterone.[4]

-

Cardiovascular Drugs: Amlodipine, Nifedipine (calcium channel blockers).[4]

-

Anti-ulcer Agents: Esomeprazole, Omeprazole (proton pump inhibitors).[4]

-

Antitubercular Drugs: Isoniazid.[4]

Bioisosteric Replacement

Bioisosterism, the strategy of replacing one functional group with another that has similar physicochemical properties, is a cornerstone of lead optimization. The pyridine ring is frequently used as a bioisostere for a benzene ring.[10][11] This substitution can introduce a hydrogen bond acceptor (the pyridine nitrogen), enhance binding affinity, improve solubility, and alter metabolic pathways, often leading to improved drug candidates.[7][12] For instance, replacing a central benzene ring with a pyridine ring in the kinase inhibitor Cabozantinib resulted in a novel derivative with comparable potency and improved tumor selectivity.[9]

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic Data Analysis of 3,5-Dimethylpyridin-2-amine: A Technical Guide

Introduction

Molecular Structure

IUPAC Name: 3,5-Dimethylpyridin-2-amine Molecular Formula: C₇H₁₀N₂ Molecular Weight: 122.17 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | Singlet | 1H | H-6 |

| ~6.8 - 7.0 | Singlet | 1H | H-4 |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

| ~2.2 - 2.4 | Singlet | 3H | C-5 -CH₃ |

| ~2.1 - 2.3 | Singlet | 3H | C-3 -CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 - 160 | C-2 |

| ~145 - 147 | C-6 |

| ~130 - 132 | C-4 |

| ~120 - 122 | C-5 |

| ~118 - 120 | C-3 |

| ~18 - 20 | C-5 -CH₃ |

| ~16 - 18 | C-3 -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1640 - 1590 | Strong | N-H bend (scissoring) and C=C/C=N ring stretch |

| 1470 - 1430 | Medium | C-H bend (methyl) |

| 1350 - 1250 | Strong | Aromatic C-N stretch |

| 900 - 680 | Strong, Broad | N-H wag |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The predicted mass spectral data for this compound under electron ionization (EI) is outlined below.

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

| 122 | High | [M]⁺ (Molecular Ion) |

| 107 | High | [M - CH₃]⁺ |

| 94 | Medium | [M - N₂H₂]⁺ or loss of HCN from fragment |

| 79 | Medium | Pyridine ring fragment |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

-

For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

For ¹³C NMR, typical parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024-2048 scans with proton decoupling.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment prior to sample analysis.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The compound is separated from the solvent on a suitable capillary column (e.g., DB-5ms) with a temperature program (e.g., starting at 50°C, ramping to 250°C).

-

The eluted compound enters the mass spectrometer's ion source, where it is ionized by a 70 eV electron beam.

-

The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

-

-

Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge (m/z) ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Health and Safety of 2-Amino-3,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 2-amino-3,5-dimethylpyridine, a heterocyclic amine utilized in various chemical syntheses, including the development of pharmaceuticals and agrochemicals. Due to its reactive nature, a thorough understanding of its hazard profile is essential for safe handling and use in a laboratory or industrial setting. This document summarizes key safety data, outlines emergency procedures, and provides recommendations for personal protective equipment.

Hazard Identification and Classification

2-Amino-3,5-dimethylpyridine is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available data for the compound and its isomers, it is considered toxic and an irritant.

GHS Classification:

While specific GHS classifications for 2-amino-3,5-dimethylpyridine are not consistently available across all sources, the data for closely related isomers such as 2-amino-5-methylpyridine and 2-amino-3-methylpyridine indicate the following likely classifications:

-

Acute Toxicity, Oral (Category 3)

-

Acute Toxicity, Dermal (Category 3)

-

Acute Toxicity, Inhalation (Category 3)

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System

Signal Word: Danger

Hazard Pictograms:

GHS Pictograms for Related Aminopyridines

Hazard Statements:

Based on data for related compounds, the following hazard statements are likely applicable:

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-amino-3,5-dimethylpyridine is crucial for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| Appearance | White or pale yellow solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Flash Point | Data not available | |

| Solubility | Data not available |

Toxicological Information

| Route | Species | Value | Source |

| Oral LD50 | Rat | 100 mg/kg (for 2-amino-3-methylpyridine) | [2] |

| Subcutaneous LD50 | Mouse | 36 mg/kg (for 2-amino-3-methylpyridine) | [2] |

Disclaimer: This data is for a related compound and should be used with caution as a general indicator of potential toxicity. It is not a direct substitute for data on 2-amino-3,5-dimethylpyridine.

Handling and Storage

Safe handling and storage practices are paramount to minimizing exposure risk.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[3]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Do not get in eyes, on skin, or on clothing.

-

Wear appropriate personal protective equipment (see Section 5).

-

Use non-sparking tools and prevent the build-up of electrostatic charge.[3]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep containers tightly closed.[3]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

Engineering Controls:

-

Use of a chemical fume hood is recommended for all handling procedures.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield where splashing is possible.[1]

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Wear a lab coat or chemical-resistant apron.

-

For extensive handling, consider a full-body suit.

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Recommended PPE for Handling

First-Aid Measures

In case of exposure, immediate medical attention is crucial.

-

After Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor immediately.

-

After Skin Contact: Take off immediately all contaminated clothing. Gently wash with plenty of soap and water. Call a poison center or doctor immediately.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

After Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.

-

Specific Hazards: Toxic and irritating fumes (nitrogen oxides, carbon monoxide) may be released during a fire.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Avoid contact with skin, eyes, and clothing. Avoid breathing dust.

-

Environmental Precautions: Prevent the substance from entering drains.

-

Methods for Cleaning Up: Carefully sweep up or vacuum the spilled material and place it in a suitable container for disposal. Avoid generating dust.

Experimental Protocols for Safety Assessment (Representative)

While specific experimental safety protocols for 2-amino-3,5-dimethylpyridine were not found, the following represents a general approach for assessing the safety of a novel aminopyridine, based on protocols for similar compounds.

General Workflow for Safety Assessment

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before using 2-amino-3,5-dimethylpyridine. Always consult the most up-to-date SDS provided by the supplier.

References

The Pivotal Role of 3,5-Dimethylpyridin-2-amine as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylpyridin-2-amine, a substituted pyridine derivative, serves as a crucial and versatile chemical intermediate in the landscape of organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structural arrangement, featuring a pyridine ring functionalized with two methyl groups and a primary amine, provides a reactive scaffold for the construction of complex molecular architectures. This guide delves into the synthesis, key reactions, and applications of this compound, with a special focus on its role in the development of kinase inhibitors and other bioactive molecules.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in synthesis.

| Property | Value | Source |

| CAS Number | 41995-30-6 | N/A |

| Molecular Formula | C₇H₁₀N₂ | N/A |

| Molecular Weight | 122.17 g/mol | N/A |

| Appearance | White or pale yellow solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8°C, inert atmosphere | [1] |

Spectroscopic Data:

| Technique | Expected Data/Analogous Data |

| ¹H NMR | Signals corresponding to two distinct methyl groups, aromatic protons on the pyridine ring, and a broad singlet for the amine protons. For the related compound 2-amino-5-methylpyridine in CDCl₃, characteristic shifts are observed for the methyl group (~2.1-2.2 ppm), aromatic protons (~6.3-7.8 ppm), and a broad amine signal (~4.5-4.7 ppm). |

| ¹³C NMR | Resonances for the two methyl carbons, four distinct aromatic carbons of the pyridine ring, and the carbon bearing the amino group. |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to its molecular weight (122.17). |

Synthesis of this compound

The synthesis of 2-aminopyridine derivatives can be achieved through various methods. A prominent and historically significant method is the Chichibabin reaction, which involves the amination of a pyridine ring.

Experimental Protocol: Chichibabin Reaction of 3,5-Lutidine

This protocol describes a plausible synthesis of this compound from 3,5-lutidine (3,5-dimethylpyridine) via the Chichibabin reaction.

Materials:

-

3,5-Lutidine

-

Sodium amide (NaNH₂)

-

Inert solvent (e.g., Toluene, Xylene)

-

Ammonium chloride solution (for quenching)

-

Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add a suspension of sodium amide in an anhydrous inert solvent.

-

Heat the suspension to reflux with vigorous stirring under a nitrogen atmosphere.

-

Slowly add 3,5-lutidine to the refluxing mixture. The reaction is often characterized by the evolution of hydrogen gas and a color change.

-

Maintain the reaction at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Quantitative Data:

While specific yield data for the synthesis of this compound via the Chichibabin reaction is not extensively reported, yields for similar reactions can vary widely depending on the substrate and reaction conditions. Purity of the final product is typically high after purification, often exceeding 98%.

Core Reactions and Applications as a Chemical Intermediate

The reactivity of this compound is centered around the nucleophilic amino group and the pyridine ring, which can participate in various transformations. This dual reactivity makes it a valuable building block in organic synthesis.

Nucleophilic Substitution and Condensation Reactions

The primary amino group of this compound readily undergoes nucleophilic substitution and condensation reactions, allowing for the facile introduction of diverse functional groups and the construction of larger, more complex molecules. These reactions are fundamental to its role in the synthesis of pharmaceuticals and agrochemicals.[1]

Role in the Synthesis of Kinase Inhibitors

A significant application of 2-aminopyridine derivatives, including this compound, is in the development of kinase inhibitors.[2][3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 2-aminopyridine scaffold serves as a key "hinge-binding" motif in many kinase inhibitors, interacting with the ATP-binding site of the enzyme.

While a specific, marketed drug has not been publicly identified as being synthesized from this compound, its structural motif is prevalent in numerous patented kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).

Visualizations

Logical Relationship: Synthesis of this compound via Chichibabin Reaction

Caption: Chichibabin amination of 3,5-Lutidine.

Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor

Caption: General workflow for kinase inhibitor synthesis.

Signaling Pathway: Representative Kinase Inhibition

Caption: Kinase inhibition by a 2-aminopyridine derivative.

Conclusion

This compound stands as a testament to the critical role of well-designed chemical intermediates in advancing modern science. Its versatile reactivity, stemming from the strategically positioned amino and methyl groups on the pyridine core, makes it an invaluable building block for the synthesis of a wide array of complex organic molecules. For researchers and professionals in drug discovery and development, a thorough understanding of the synthesis and reactivity of this intermediate opens avenues for the creation of novel therapeutic agents, particularly in the competitive field of kinase inhibitors. As the demand for innovative pharmaceuticals and agrochemicals continues to grow, the importance of foundational intermediates like this compound is set to increase, solidifying its place as a cornerstone of contemporary organic synthesis.

References

In-Depth Technical Guide to 98% Purity 3,5-Dimethylpyridin-2-amine for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethylpyridin-2-amine with a purity of 98% or greater, tailored for its application in research, and drug development. This document outlines commercial suppliers, key technical data, and detailed experimental protocols for synthesis and quality control. Furthermore, it visualizes a potential mechanistic pathway relevant to its class of compounds.

Commercial Availability and Specifications

This compound (CAS No: 41995-30-6), a substituted pyridine derivative, is a valuable building block in medicinal chemistry and materials science. Several commercial suppliers offer this compound at a purity of 98% or higher. The following table summarizes the offerings from prominent suppliers.

| Supplier | Purity Specification | Analytical Method | CAS Number | Molecular Formula | Molecular Weight |

| BLD Pharm | Not Specified | Not Specified | 41995-30-6 | C₇H₁₀N₂ | 122.17 |

| Chem-Impex | ≥ 99% | HPLC | 41995-30-6 | C₇H₁₀N₂ | 122.17 |

| CP Lab Safety | 98% | Not Specified | 41995-30-6 | C₇H₁₀N₂ | Not Specified |

| Aladdin Scientific | ≥97% | Not Specified | Not Specified | C₇H₁₀N₂ | 122.17 |

| Reagentia | Not Specified | Not Specified | 41995-30-6 | Not Specified | Not Specified |

| India Fine Chemicals | Not Specified | Not Specified | 41995-30-6 | Not Specified | Not Specified |

Physical and Chemical Properties:

-

Appearance: White to pale yellow solid.[1]

-

Storage Conditions: Store at 0-8°C in a dark, inert atmosphere.[1][2]

Experimental Protocols

Representative Synthesis of this compound

The following is a generalized procedure for the synthesis of 2-aminopyridine derivatives, which can be adapted for this compound. This protocol is based on the amination of a corresponding pyridine precursor.

Materials:

-

3,5-Dimethylpyridine

-

Sodium amide (NaNH₂)

-

Inert solvent (e.g., Toluene, Xylene)

-

Ammonia (liquid or gas)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, add the inert solvent.

-

Amidation: Carefully add sodium amide to the solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Introduce ammonia gas or liquid ammonia into the suspension.

-

Add 3,5-dimethylpyridine to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC).

-

Quenching: Cool the reaction mixture and cautiously quench with water or a saturated ammonium chloride solution.

-

Extraction: Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent.

-

Combine the organic extracts and wash with brine.

-

Purification: Dry the organic phase over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield this compound.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Quality Control: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This section outlines a general HPLC method for determining the purity of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of a reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the sample of this compound in the same solvent as the standard to a known concentration.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Workflow for HPLC Purity Analysis:

Caption: Workflow for purity determination by HPLC.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not extensively documented in publicly available literature, its structural motif as a substituted pyridine is common in compounds designed as kinase inhibitors. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine ring can act as a scaffold that presents functional groups for interaction with the ATP-binding pocket of kinases.

The diagram below illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK) and how a pyridine-based inhibitor could potentially interfere with its function.

Generalized Kinase Inhibition Pathway:

Caption: Potential mechanism of action via kinase inhibition.

This guide serves as a foundational resource for professionals working with high-purity this compound. For specific applications, further empirical validation of protocols and mechanistic studies are recommended. Always consult the Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

Fundamental Reactivity of Substituted Aminopyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted aminopyridines are a cornerstone of modern medicinal chemistry and drug discovery. Their unique electronic properties, arising from the interplay between the electron-donating amino group and the electron-withdrawing pyridine ring, govern their reactivity and biological activity. This guide provides a comprehensive overview of the fundamental reactivity of these versatile scaffolds, presenting key quantitative data, detailed experimental protocols, and visual representations of important concepts to aid researchers in their synthetic and drug development endeavors.

Physicochemical Properties and Basicity

The position of the amino substituent on the pyridine ring significantly influences the basicity of the molecule, which is a critical parameter for its pharmacokinetic and pharmacodynamic profiles. The pKa of the pyridinium ion reflects the availability of the lone pair of electrons on the ring nitrogen for protonation.

Table 1: pKa Values of Aminopyridine Isomers and Selected Derivatives

| Compound | pKa | Reference |

| Pyridine | 5.25 | [1] |

| 2-Aminopyridine | 6.86 | [2] |

| 3-Aminopyridine | 6.0 | [3] |

| 4-Aminopyridine | 9.17 | [3] |

| 2-Amino-5-bromopyridine | - | - |

| 3-Amino-2-chloropyridine | - | - |

| 4-Dimethylaminopyridine | 9.70 | - |

Note: pKa values can vary slightly depending on the experimental conditions.

The higher basicity of 4-aminopyridine compared to its 2- and 3-isomers is attributed to the resonance stabilization of the corresponding pyridinium ion, where the positive charge can be delocalized onto the exocyclic amino group.[4] This increased basicity can have profound implications for drug design, affecting properties such as solubility and interactions with biological targets.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene due to the electron-withdrawing nature of the nitrogen atom. However, the activating, ortho-, para-directing amino group can facilitate these reactions, although harsh conditions are often still required.

Halogenation

Direct halogenation of aminopyridines can be achieved using various reagents. The regioselectivity is influenced by the position of the amino group and the reaction conditions.

Table 2: Conditions and Yields for Electrophilic Bromination of 2-Aminopyridine

| Reagent | Solvent | Temperature | Product | Yield | Reference |

| Bromine | Acetic Acid | <20°C | 2-Amino-5-bromopyridine | High | |

| Phenyltrimethylammonium tribromide | Chloroform | 30°C | 2-Amino-5-bromopyridine | 75-81% | [5][6] |

| N-Bromosuccinimide (NBS) | Acetonitrile | 0°C | 2-Amino-5-bromopyridine | High | [7] |

Nitration

Nitration of aminopyridines typically requires strong acidic conditions. The amino group is often protonated under these conditions, which deactivates the ring and directs the incoming nitro group to the meta position relative to the amino group.

Table 3: Conditions for Nitration of Aminopyridines

| Substrate | Reagents | Conditions | Product | Yield | Reference |

| 2-Aminopyridine | 95% HNO₃, H₂SO₄ | 0°C to 50-60°C | 2-Amino-3-nitropyridine & 2-Amino-5-nitropyridine | - | |

| 3-Aminopyridine | 10% Oleum, 32% HNO₃ in H₂SO₄ | 60°C | N,N'-di-(2-nitro-3-pyridyl)-urea (intermediate) | High | [8] |

| 2-Aminopyridine | Conc. HNO₃, Conc. H₂SO₄ in organic solvent | 20-60°C (microreactor) | 5-Nitro-2-aminopyridine | 57.61% | [9] |

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. The presence of a good leaving group, such as a halogen, is typically required.

Chichibabin Reaction

A classic example of SNAr on pyridines is the Chichibabin reaction, where an amino group can be introduced at the 2-position by reacting the pyridine with sodium amide.[3]

Table 4: Conditions and Yields for a Modified Chichibabin Reaction

| Pyridine Substrate | Amine | Conditions | Yield (%) | Reference |

| Pyridine | n-Butylamine | NaH, LiI, THF, 85°C, 7h | 93 | [10] |

Substitution of Halogenated Aminopyridines

Halogenated aminopyridines are versatile intermediates for introducing various nucleophiles.

Table 5: Rate Constants for Nucleophilic Aromatic Substitution of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol

| Substrate | Overall third-order rate constant (25°C, M⁻²s⁻¹) | Relative rate at 25°C |

| 2-Fluoro-N-methylpyridinium | 0.0436 | 0.05 |

| 2-Chloro-N-methylpyridinium | 0.0435 | 0.05 |

| 2-Bromo-N-methylpyridinium | 0.0450 | 0.05 |

| 2-Iodo-N-methylpyridinium | 0.0392 | 0.04 |

| 2-Cyano-N-methylpyridinium | 0.887 | 1.00 |

| 4-Cyano-N-methylpyridinium | 0.887 | 1.00 |

| Adapted from a study on N-methylpyridinium ions, which serve as models for activated pyridines.[11] |

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for the functionalization of halo-aminopyridines, enabling the formation of C-C and C-N bonds, respectively.

Table 6: Representative Conditions for Suzuki and Buchwald-Hartwig Reactions of Halo-aminopyridines

| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Suzuki | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | High |

| Buchwald-Hartwig | 2-Bromopyridine | Volatile amines | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | Good to Excellent |

Experimental Protocols

Synthesis of 2-Amino-5-bromopyridine (Electrophilic Bromination)

Materials:

-

2-Aminopyridine

-

Phenyltrimethylammonium tribromide

-

Chloroform

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Benzene

Procedure:

-

In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 9.4g (0.1 mol) of 2-aminopyridine, 37.6g (0.1 mol) of phenyltrimethylammonium tribromide, and 300ml of chloroform.[5]

-

Stir the mixture at 30°C for 2 hours.[5]

-

Wash the reaction mixture with 40ml of saturated sodium chloride solution. The aqueous phase is the upper layer.[5]

-

Separate the layers and wash the organic phase with water 2-3 times.[5]

-

Dry the organic phase with anhydrous sodium sulfate, filter, and remove the chloroform by rotary evaporation to obtain an oil.[5]

-

Cool the oil with ice water and add water to precipitate a solid.[5]

-

Collect the crude product by filtration and recrystallize from benzene.[5]

-

Filter the recrystallized product and dry to obtain a yellow solid. The reported yield is 75-81%.[5]

Nitration of 2-Aminopyridine to 2-Amino-3-nitropyridine

Materials:

-

2-Amino-5-bromopyridine

-

Sulfuric acid (sp. gr. 1.84)

-

95% Nitric acid

-

Ice

-

40% Sodium hydroxide solution

Procedure:

-

In a 2L three-necked flask immersed in an ice bath and equipped with a stirrer, dropping funnel, condenser, and thermometer, add 500 ml of sulfuric acid.

-

Add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine at a rate that maintains the temperature below 5°C.

-

Add 26 ml (39 g, 0.57 mole) of 95% nitric acid dropwise with stirring at 0°C.

-

Stir the mixture at 0°C for 1 hour, at room temperature for 1 hour, and at 50–60° for 1 hour.

-

Cool the flask contents and pour onto 5 L of ice.

-

Neutralize the mixture with 1350 ml of 40% sodium hydroxide solution.

-

The product, 2-amino-5-bromo-3-nitropyridine, precipitates and can be collected by filtration.

General Procedure for Suzuki-Miyaura Coupling of an Unprotected Amino-Pyridine

Materials:

-

Amino-pyridyl halide (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

-

Anhydrous 1,4-dioxane and degassed water (4:1 mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask, combine the amino-pyridyl halide, arylboronic acid, and base.

-

Seal the flask with a septum and evacuate and backfill with an inert gas three times to establish an inert atmosphere.

-

Add the palladium catalyst under a positive flow of inert gas.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer, concentrate under vacuum, and purify the crude product by column chromatography.

Visualizing Reactivity and Biological Function

Logical Relationship: Factors Influencing Aminopyridine Reactivity

Caption: Factors influencing the fundamental reactivity of substituted aminopyridines.

Signaling Pathway: 4-Aminopyridine as a Potassium Channel Blocker

Caption: Signaling pathway of 4-aminopyridine as a potassium channel blocker.

Experimental Workflow: High-Throughput Screening of an Aminopyridine Library

Caption: A typical workflow for the high-throughput screening of an aminopyridine library in drug discovery.

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. researchgate.net [researchgate.net]

- 3. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]

- 9. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 10. On the mechanism by which 4-Aminopyridine occludes quinidine block of the cardiac K+ channel, hKv1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 3,5-Dimethylpyridin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dimethylpyridin-2-amine is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various pharmaceutical agents.[1][2][3] Its unique structure, featuring a reactive amino group and two methyl substituents on the pyridine ring, allows for diverse functionalization, making it a valuable scaffold for the design of novel drug candidates.[1][2] This compound and its derivatives have been instrumental in the development of medications targeting a range of conditions, including neurological and cardiovascular diseases.[2] This application note provides detailed protocols for the synthesis of a key benzimidazole intermediate analogous to those used in the preparation of advanced pharmaceuticals and the final coupling step in the synthesis of the potassium-competitive acid blocker (P-CAB), Tegoprazan.

Synthesis of a Key Benzimidazole Intermediate

While a direct synthesis of a marketed drug commencing from this compound is not extensively documented in publicly available literature, its structural motifs are found in complex pharmaceutical intermediates. A critical application of similar 2-aminopyridine structures is in the formation of benzimidazole cores, which are prevalent in many biologically active compounds. The following protocol describes a representative synthesis of a substituted benzimidazole, a key intermediate analogous to the core of several modern pharmaceuticals.

Protocol 1: Synthesis of 2,5,7-Trimethyl-1H-benzo[d]imidazol-4-ol

This protocol outlines a conceptual pathway for the synthesis of a substituted benzimidazole from a diamine precursor, which could be notionally derived from this compound through further synthetic transformations.

Experimental Protocol:

-

Step 1: Synthesis of the Diamine Precursor (Conceptual). The initial step would involve the conversion of this compound to an appropriately substituted o-phenylenediamine derivative. This multi-step process is a standard transformation in heterocyclic chemistry.

-

Step 2: Cyclization to form the Benzimidazole Core.

-

To a solution of the o-phenylenediamine derivative (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a slight excess of a one-carbon source, such as formic acid or a corresponding aldehyde (1.1 eq).

-

The reaction mixture is then heated to reflux for a period of 2-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization or column chromatography to yield the desired benzimidazole derivative.

-

Data Presentation:

| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 2 | o-phenylenediamine deriv. | Formic Acid | Ethanol | 4 | 78 | 85-95 |

Synthetic Pathway:

Application in the Synthesis of Tegoprazan

Tegoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of gastroesophageal reflux disease (GERD).[4] The final step in its synthesis involves the coupling of a chiral alcohol with a substituted benzimidazole core via a Mitsunobu reaction.[4]

Protocol 2: Mitsunobu Coupling for the Synthesis of Tegoprazan

This protocol details the crucial stereoinvertive coupling of (R)-5,7-Difluorochroman-4-ol with 4-hydroxy-N,N,2-trimethyl-1H-benzimidazole-6-carboxamide.

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxy-N,N,2-trimethyl-1H-benzimidazole-6-carboxamide (1.0 eq), (R)-5,7-Difluorochroman-4-ol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in anhydrous THF dropwise to the cooled reaction mixture over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to afford Tegoprazan.

Data Presentation:

| Parameter | Value |

| Yield | 70-85% |

| Enantiomeric Excess (ee) | >99% |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

Experimental Workflow:

Mechanism of Action: Tegoprazan

Tegoprazan functions by reversibly inhibiting the gastric H+/K+ ATPase (proton pump) in a potassium-competitive manner.[1][5] Unlike proton pump inhibitors (PPIs), P-CABs like Tegoprazan do not require acid activation and can inhibit both active and resting proton pumps, leading to a rapid onset of action and sustained acid suppression.[1]

Signaling Pathway:

Conclusion

This compound serves as a valuable precursor for the synthesis of complex heterocyclic structures, which are integral to the development of novel pharmaceuticals. The protocols and data presented herein provide a framework for the utilization of such building blocks in the synthesis of key pharmaceutical intermediates and the final assembly of drugs like Tegoprazan. The detailed methodologies and visual aids are intended to support researchers in the field of drug discovery and development.

References

- 1. Synthesis of Tegoprazan | NROChemistry [nrochemistry.com]

- 2. Item - Manufacturing Process Development of Tegoprazan as a Potassium-Competitive Acid Blocker (P-CAB) - American Chemical Society - Figshare [acs.figshare.com]

- 3. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]

- 4. How to synthesize Tegoprazan?_Chemicalbook [chemicalbook.com]

- 5. Benzimidazole synthesis [organic-chemistry.org]

Application of 3,5-Dimethylpyridin-2-amine in Agrochemical Synthesis: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction